(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one
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Overview
Description
(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is a halogenated furanone compound. Furanones are a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one typically involves the bromination of a furanone precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a furanone derivative.
Bromination: The furanone is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Isolation: The product is then isolated and purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different furanone derivatives
Properties
Molecular Formula |
C5H2Br2O2 |
---|---|
Molecular Weight |
253.88 g/mol |
IUPAC Name |
(5E)-4-bromo-5-(bromomethylidene)furan-2-one |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+ |
InChI Key |
DPGLBHQUHFJRJS-DUXPYHPUSA-N |
Isomeric SMILES |
C1=C(/C(=C\Br)/OC1=O)Br |
Canonical SMILES |
C1=C(C(=CBr)OC1=O)Br |
Origin of Product |
United States |
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